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Compound of Interest

Compound Name:
3-(4-CHLORO-3-

FLUOROPHENYL)PROPANAL

CAS No.: 1057671-10-9

Cat. No.: B2604253

Get Quote

A Technical Guide for API Development & Medicinal Chemistry

Abstract
This technical guide provides a comprehensive analysis of the supply chain, synthetic

contingencies, and quality assurance protocols for 3-(4-chloro-3-fluorophenyl)propanal
(CAS: 1057671-10-9). As a critical halogenated building block in the synthesis of GPCR

modulators and kinase inhibitors, this aldehyde requires rigorous handling due to its

susceptibility to oxidation and isomeric contamination. This document empowers researchers to

validate suppliers, execute in-house synthesis if supply chains fail, and maintain strict purity

standards.

Chemical Profile & Strategic Importance
The Molecule

IUPAC Name: 3-(4-chloro-3-fluorophenyl)propanal
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CAS Number: 1057671-10-9

Molecular Formula: C₉H₈ClFO[1][2]

Molecular Weight: 186.61 g/mol [1][2]

Key Functional Group: Terminal Aldehyde (Reactive handle for reductive amination, Wittig

olefination).

Structural Logic in Drug Design
The specific substitution pattern—4-chloro, 3-fluoro—is not arbitrary. It is a calculated medicinal

chemistry tactic:

Metabolic Blocking: The para-chlorine atom blocks CYP450-mediated hydroxylation at the

most reactive site of the phenyl ring, extending the drug's half-life (

).

Electronic Modulation: The meta-fluorine atom withdraws electron density, altering the pKa of

nearby amines (if coupled) and influencing the

-

stacking interactions within protein binding pockets.

Lipophilicity: The halogens increase

, enhancing membrane permeability compared to the non-halogenated analog.

The Supply Landscape: Vendor Analysis
Sourcing this intermediate requires distinguishing between "stock-holding" vendors and "virtual"

catalogs. The aldehyde functionality makes long-term shelf storage risky; fresh synthesis is

often preferred.

Validated Suppliers
Note: Availability fluctuates. Direct inquiry regarding "Batch Date" is mandatory to ensure the

aldehyde has not oxidized.
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Supplier Type Reliability Notes CAS Reference

Biosynth Primary Manufacturer

High reliability for

halogenated building

blocks. Offers specific

batch data.

AK Scientific Distributor

Good for gram-scale

R&D. Check COA for

"Acid Content"

(oxidation byproduct).

CymitQuimica Aggregator

European sourcing

hub. Useful for EU-

based logistics.

*Note: AK Scientific often lists isomers. Verify structure explicitly before ordering.

The "Isomer Trap"
A common supply failure is the delivery of the wrong isomer. The 3-chloro-4-fluoro isomer (CAS

1057671-07-4) is chemically similar but biologically distinct.

Risk: Suppliers synthesizing via electrophilic aromatic substitution may produce

regioisomeric mixtures.

Mitigation: Demand a 1H-NMR spectrum focusing on the aromatic region (6.9–7.5 ppm) to

confirm the coupling constants (

-values) characteristic of the 3,4-substitution pattern.

Synthetic Contingency: The "Make" Protocol
If commercial stock is degraded or unavailable, the following synthesis route is the industry

standard for scalability and reliability. It avoids the use of unstable acid chlorides and utilizes

the robust Heck Reaction, adapted from protocols used for similar intermediates like Cinacalcet

[1].
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Synthetic Pathway (Heck Coupling Strategy)

4-Chloro-3-fluoro-1-bromobenzene

Intermediate:
Cinnamaldehyde Acetal

Heck Coupling
120°C, NMP

Acrolein Diethyl Acetal
+ Pd(OAc)2

Hydrogenation
(Pd/C, H2)

Olefin Reduction Acid Hydrolysis
(Deprotection)

Acetal Cleavage Target:
3-(4-chloro-3-fluorophenyl)propanal

Isolation

Click to download full resolution via product page

Figure 1: Palladium-catalyzed synthesis workflow ensuring regio-purity.

Step-by-Step Protocol
Step 1: Mizoroki-Heck Coupling

Charge: 4-Chloro-3-fluoro-1-bromobenzene (1.0 eq), Acrolein diethyl acetal (1.5 eq),

Pd(OAc)₂ (1 mol%), and Tetrabutylammonium acetate (Bu₄NOAc) (2.0 eq) in NMP.

Reaction: Heat to 90–110°C under Argon for 4–6 hours.

Mechanism: The Pd inserts into the Ar-Br bond. The acetal prevents polymerization of

acrolein.

Workup: Filter off Pd catalyst (recycle possible). Extract with MTBE.

Step 2: Hydrogenation & Hydrolysis

Reduction: Treat the crude cinnamaldehyde acetal with H₂ (1 atm) and Pd/C (5%) in Ethanol.

Critical: Monitor carefully to avoid reducing the Ar-Cl bond.

Hydrolysis: Add 1N HCl to the reaction mixture and stir at room temperature for 1 hour. This

cleaves the acetal to release the aldehyde.

Purification: Column chromatography (Hexane/EtOAc 9:1). Aldehydes stick to silica; move

quickly.
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Quality Assurance & Analytical Protocols
The aldehyde group is an "oxidation magnet." Upon exposure to air, it converts to 3-(4-chloro-

3-fluorophenyl)propanoic acid.

The Self-Validating QC System
Incoming Sample

(Commercial or Synthesized)

Visual Inspection
(Colorless Oil vs. Yellow Solid)

1H-NMR Analysis
(CDCl3)

Aldehyde Peak
@ 9.7-9.8 ppm?

Acid Impurity
Broad singlet @ 11.0 ppm?

Yes

FAIL:
Requires Bisulfite Purification

No (Degraded)

PASS:
Proceed to Reaction

No (<5%) Yes (>5%)
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Figure 2: Quality Control Decision Tree for Aldehyde Purity.

Analytical Benchmarks
1H-NMR (CDCl₃):

9.78 (t, 1H, CHO) – Integration must be 1.0.

2.92 (t, 2H, Ar-CH₂-)

2.78 (t, 2H, -CH₂-CHO)

6.9–7.4 (m, 3H, Aromatic protons).

Purity Check: If the integral of the CHO peak is <0.9 relative to the aromatic protons,

significant oxidation has occurred.

Purification of Oxidized Stock
If the supplier sends oxidized material (contains propanoic acid):

Dissolve impure oil in saturated aqueous Sodium Bisulfite (NaHSO₃).

The aldehyde forms a water-soluble bisulfite adduct; the carboxylic acid impurity remains

organic.

Wash with Ether (removes acid/non-polar impurities).

Treat the aqueous layer with Sodium Carbonate (Na₂CO₃) to regenerate the aldehyde.

Extract with Ether, dry, and concentrate.

Handling & Storage Guidelines
Atmosphere: Strictly Argon or Nitrogen.

Temperature: -20°C (Freezer).

Container: Amber glass with Teflon-lined cap (prevents UV-catalyzed autoxidation).
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Shelf Life: < 3 months. If stored longer, re-validate via NMR before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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